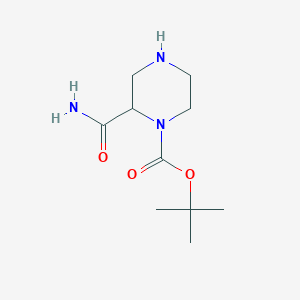

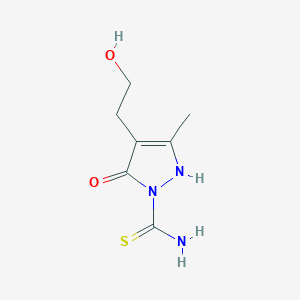

![molecular formula C17H13N5O5S B2544554 2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide CAS No. 455886-80-3](/img/structure/B2544554.png)

2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

In this complex, two chloride ions and two N4-acetylsulfadiazine molecules coordinate to the copper(II) center. The organic moiety of N4-acetylsulfadiazine is bonded to Cu(II) through a pyrimidinyl nitrogen atom. Carbonyl oxygen atoms from symmetry-related complex molecules contribute to the metal coordination sphere, resulting in a tetragonally-distorted octahedral geometry around Cu(II). Notably, although N4-acetylsulfadiazine itself lacks antibacterial activity, the title complex exhibits moderate growth inhibition against several bacteria in in vitro assays .

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Characterization

A novel diamine incorporating sulfone, ether, and amide structures was synthesized through a series of reactions, leading to the development of thermally stable polyimides. This research explored the preparation of poly(sulfone ether amide imide)s by reacting the newly synthesized diamine with various aromatic dianhydrides. The resulting polymers displayed significant thermal stability and were thoroughly characterized, suggesting their potential for high-performance material applications (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004). Further investigations into aromatic poly(sulfone sulfide amide imide)s have expanded on this, developing soluble, thermally stable polymers through the synthesis of a new diamine monomer. These polymers, characterized by their physical properties, including solubility and thermal stability, underscore the versatility of incorporating such molecular structures into polyimide synthesis (Mehdipour‐Ataei & Hatami, 2007).

Anticancer Compound Synthesis

The synthesis of new 2-amino-3-cyanopyridine derivatives, including the reaction of 2-aminonicotinonitrile with various bifunctional reagents, has been explored for potential anticancer applications. These reactions yielded a diverse array of pyrimidine, thiourea, acetamide, and isoindoline derivatives, among others. Such chemical versatility highlights the compound's potential as a precursor for the development of novel anticancer agents (Mansour, Sayed, Marzouk, & Shaban, 2021).

Development of Pesticidal Compounds

Research into tribromomethyl phenyl sulfone derivatives has introduced novel compounds with potential pesticidal activity. These derivatives were synthesized through various routes, starting from chlorothiophenol or halogenphenyl methyl sulfone. The resulting compounds, after nitration and subsequent reactions, produced a range of derivatives with potential for development into effective herbicides and fungicides (Borys, Korzyński, & Ochal, 2012).

Eigenschaften

IUPAC Name |

2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O5S/c23-16(14-4-1-2-5-15(14)22(24)25)20-12-6-8-13(9-7-12)28(26,27)21-17-18-10-3-11-19-17/h1-11H,(H,20,23)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESMZPRAFIQREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2544478.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2544480.png)

![5-Methyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2544481.png)

![N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2544484.png)

![2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2544486.png)

![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3,7-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B2544490.png)

![Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2544493.png)